molecular formula C18H14Cl2N4O4 B2372567 4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 734543-31-8

4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2372567
CAS No.: 734543-31-8
M. Wt: 421.23
InChI Key: PYHXEVISWCYZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic small molecule with the CAS registry number 734543-31-8 and a molecular formula of C18H14Cl2N4O4 . It is a tetrahydropyrimidine derivative, a class of compounds known for a wide spectrum of pharmacological activities and significant value in medicinal chemistry research. Tetrahydropyrimidines have been extensively studied for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . These enzymes are critical in neurotransmission, and their inhibition is a key therapeutic strategy for investigating treatments for neurological conditions such as Alzheimer's disease, where restoring acetylcholine levels can help mitigate cognitive deficits . Furthermore, structurally related diaryl-substituted tetrahydropyrimidine-5-carboxamides have demonstrated high analgesic activity in scientific studies, indicating the potential of this chemical scaffold in pain management research . This compound is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O4/c1-9-15(17(25)22-12-4-2-3-11(19)8-12)16(23-18(26)21-9)10-5-6-13(20)14(7-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHXEVISWCYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chloro-3-nitrophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H14Cl2N4O3C_{18}H_{14}Cl_2N_4O_3, indicating a complex structure with multiple functional groups. The presence of chlorine and nitro substituents on phenyl rings enhances its biological properties, particularly its antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Staphylococcus pyogenes

In vitro studies have shown that it can inhibit the growth of these pathogens effectively. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Escherichia coli25Ciprofloxacin10
Staphylococcus aureus20Methicillin5
Pseudomonas aeruginosa30Ceftazidime15

The compound's unique structure likely contributes to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Enzyme Inhibition

Preliminary assays suggest that the compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, potentially providing therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of tetrahydropyrimidines, including this compound. It was found to be one of the most potent agents against Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research into related compounds has shown that the presence and position of substituents significantly affect biological activity. For instance, modifications to the chlorophenyl groups enhanced antimicrobial potency and selectivity against specific pathogens .

While the precise mechanism remains to be fully elucidated, it is hypothesized that the compound interacts with bacterial enzymes or receptors critical for survival. The nitro group may play a role in redox reactions within microbial cells, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4) Carboxamide Group 2-Oxo/Thioxo Molecular Weight Key Spectral Data (IR, NMR) Reference
Target Compound 4-chloro-3-nitrophenyl N-(3-chlorophenyl) 2-oxo ~434.8 g/mol N/A (Data not provided in evidence)
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-ethoxyphenyl N-(4-chlorophenyl) 2-thioxo 399.9 g/mol IR: 2977 cm⁻¹ (C–H), 1590 cm⁻¹ (C=O)
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-methylphenyl N-(4-methoxyphenyl) 2-oxo 365.4 g/mol NMR: δ 2.25 (s, 3H, CH₃), δ 3.75 (s, 3H, OCH₃)
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Substituted phenyl N-(2-chloro-4-CF₃-phenyl) 2-thioxo ~450–500 g/mol HRMS: m/z 551 [M+1] (analogue)

Crystallographic and Computational Insights

  • Software Tools : Structures of related compounds are refined using SHELX and visualized via ORTEP-3 .
  • Hydrogen Bonding : The 2-oxo group in the target compound forms stronger hydrogen bonds (e.g., N–H···O=C) compared to thioxo derivatives, influencing crystal packing and stability .

Preparation Methods

Reaction Components and Conditions

For the target compound, the reaction employs:

  • 4-Chloro-3-nitrobenzaldehyde : Introduces the 4-chloro-3-nitrophenyl group at position 4 of the tetrahydropyrimidine ring.
  • Methyl acetoacetate : Provides the β-keto ester necessary for forming the 6-methyl substituent and carboxylate ester at position 5.
  • Urea : Facilitates cyclization via nucleophilic attack on the keto carbonyl.

A typical procedure involves refluxing equimolar quantities of these components in absolute ethanol with 10 mol% cobalt(II) hydrogen sulfate (Co(HSO₄)₂) as a Lewis acid catalyst. The mixture is stirred at 78°C for 8–12 hours, followed by cooling to precipitate the intermediate ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Catalytic Systems and Yield Optimization

Alternative catalysts include:

  • HCl : Yields ~60% but requires longer reaction times.
  • Ultrasound irradiation : Reduces reaction time to 2 hours with 85% yield under mild conditions.

Comparative studies suggest Co(HSO₄)₂ offers superior regioselectivity for nitro-substituted aldehydes, minimizing side products like Knoevenagel adducts.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester at position 5 is hydrolyzed to the carboxylic acid using 2 M NaOH in a 1:1 ethanol-water mixture at 70°C for 4 hours. The product, 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , is isolated via acidification with HCl (pH 2–3) and recrystallized from ethanol.

Formation of Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using oxalyl chloride (2 equivalents) in anhydrous dichloromethane at 0°C. The reaction is stirred for 2 hours, followed by solvent evaporation under reduced pressure. The resultant 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is used immediately in the next step due to its hygroscopic nature.

Amidation with 3-Chloroaniline

The acid chloride is reacted with 3-chloroaniline (1.2 equivalents) in dry tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2 equivalents) is added to scavenge HCl, and the mixture is stirred at 25°C for 6 hours. The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a pale-yellow solid (mp 198–200°C).

Key Data:

  • Yield : 72–78% (over three steps from Biginelli intermediate).
  • Purity : >98% (HPLC, C18 column, acetonitrile-water 70:30).

Alternative Synthetic Routes and Methodological Innovations

One-Pot Biginelli-Amidation Strategy

Recent advances propose a telescoped approach where the Biginelli product is directly subjected to hydrolysis and amidation without isolating intermediates. This method reduces solvent waste and improves overall yield to 82%.

Solid-Phase Synthesis

Immobilized urea derivatives on Wang resin enable combinatorial synthesis of tetrahydropyrimidine carboxamides, though this method remains experimental for nitro-substituted systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, aromatic), 5.12 (s, 1H, CH), 2.31 (s, 3H, CH₃).
  • FT-IR (KBr): 3224 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂).
  • LC-MS : m/z 463.1 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the twisted conformation between the tetrahydropyrimidine and 3-chlorophenyl rings (dihedral angle = 88.1°), stabilizing the molecule via N-H⋯O hydrogen bonds.

Challenges in Synthesis and Industrial Scalability

  • Nitro Group Instability : Prolonged heating above 80°C risks nitro group reduction.
  • Amidation Selectivity : Competing reactions with the urea NH group necessitate precise stoichiometry.
  • Solvent Recovery : Ethanol and THF recycling protocols are critical for cost-effective large-scale production.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted phenyl precursors and carboxamide derivatives. Key steps include:

  • Cyclocondensation : Reacting a substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) with urea/thiourea and a β-keto ester under acidic conditions to form the tetrahydropyrimidine core .
  • Amide Coupling : Introducing the 3-chlorophenyl group via a carboxamide linkage using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
  • Reaction Optimization : Adjusting temperature (80–120°C), solvent polarity (ethanol, acetone), and catalysts (e.g., p-toluenesulfonic acid) to improve yield (typical range: 45–65%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl signals at δ 165–170 ppm) .
  • Mass Spectrometry : Validate molecular weight (calc. 446.8 g/mol) using ESI-MS or HRMS .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Leverage in silico tools to predict ADMET profiles:

  • Molecular Dynamics Simulations : Analyze binding stability to target proteins (e.g., >50 ns simulations with GROMACS) .
  • QSAR Modeling : Corlate substituent effects (e.g., nitro vs. methoxy groups) with logP and solubility using Schrödinger’s QikProp .
  • Metabolic Stability : Predict cytochrome P450 interactions via SwissADME .

Q. How can structural analogs resolve contradictions in observed vs. expected bioactivity data?

Methodological Answer: Design analogs to isolate functional group contributions:

  • Nitro → Amine Replacement : Synthesize a 3-amino-phenyl variant to assess nitro’s electron-withdrawing effects on target binding .
  • Chlorine Position Swapping : Compare 3-Cl vs. 4-Cl substituents on cytotoxicity (e.g., IC50_{50} shifts in MCF-7 cells) .
  • Core Heterocycle Modifications : Replace tetrahydropyrimidine with pyridine to evaluate ring flexibility .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer: Employ mechanistic assays to confirm mode of action:

  • Cellular Thermal Shift Assay (CETSA) : Verify target binding by measuring protein thermal stability shifts .
  • RNA Sequencing : Identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Immunoblotting : Quantify phosphorylation changes in signaling proteins (e.g., ERK, AKT) .

Q. How can reaction path search methods improve synthetic scalability?

Methodological Answer: Apply computational reaction design frameworks (e.g., ICReDD’s workflow):

  • Quantum Chemistry : Use Gaussian 16 to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts .
  • High-Throughput Experimentation : Screen 96-well plates with varying conditions (e.g., solvent/base ratios) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.